

Spectroscopic Data of 5-Bromopyridazin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromopyridazin-4-amine

Cat. No.: B1444788

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Bromopyridazin-4-amine** (CAS No: 55928-90-0), a heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2]} The document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this molecule.

Disclaimer: The spectroscopic data presented in this guide are computationally predicted and are intended to serve as a reference for experimental verification. While prediction algorithms are highly sophisticated, experimental data should be acquired for definitive structural confirmation.

Molecular Structure and Overview

5-Bromopyridazin-4-amine is a substituted pyridazine, a class of diazine heterocycles with two adjacent nitrogen atoms.^[1] The presence of a bromine atom and an amine group on the pyridazine ring imparts specific spectroscopic characteristics that are crucial for its identification.

Molecular Formula: $C_4H_4BrN_3$ ^[2] Molecular Weight: 174.00 g/mol ^[2]

The structural features, including the aromatic ring, the C-Br bond, and the N-H bonds of the primary amine, give rise to distinct signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **5-Bromopyridazin-4-amine** provide valuable information about its structure.

Predicted ^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the amine group. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the aromatic ring current.

Predicted ^1H NMR Data (Solvent: DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.5 - 8.7	Singlet	H-6
~8.0 - 8.2	Singlet	H-3
~6.5 - 7.0	Broad Singlet	-NH ₂

Interpretation:

- The two protons on the pyridazine ring (H-3 and H-6) are expected to appear as singlets due to the lack of adjacent protons for coupling.
- The downfield chemical shifts of H-3 and H-6 are attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.
- The amine protons (-NH₂) are expected to appear as a broad singlet, a characteristic feature of exchangeable protons. The chemical shift of the amine protons can vary depending on the solvent, concentration, and temperature.

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ^{13}C NMR Data (Solvent: DMSO- d_6 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~155 - 160	C-4
~150 - 155	C-6
~130 - 135	C-3
~115 - 120	C-5

Interpretation:

- Four distinct signals are expected, corresponding to the four carbon atoms in the pyridazine ring.
- The carbon atom attached to the amine group (C-4) is expected to be the most downfield due to the strong deshielding effect of the nitrogen atom.
- The carbon atom bonded to the bromine (C-5) will also be significantly deshielded.
- The chemical shifts of C-3 and C-6 are influenced by the adjacent nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

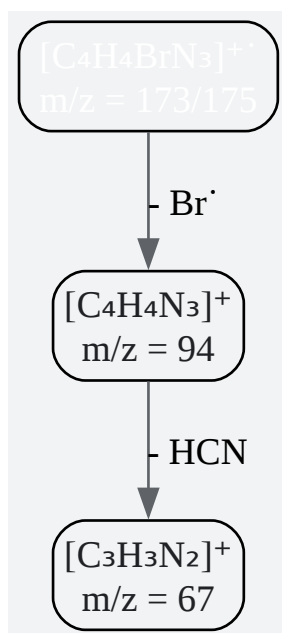
Sample Preparation:

- Accurately weigh 5-10 mg of the **5-Bromopyridazin-4-amine** sample for ^1H NMR, or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Spectrometer Setup and Data Acquisition:

- Insert the prepared NMR tube into the NMR spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.

Visualization of NMR Assignments



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